2-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-1-(piperidin-1-yl)ethan-1-one
CAS No.: 1058387-24-8
Cat. No.: VC11928209
Molecular Formula: C17H26N8O
Molecular Weight: 358.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058387-24-8 |
|---|---|
| Molecular Formula | C17H26N8O |
| Molecular Weight | 358.4 g/mol |
| IUPAC Name | 2-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-1-piperidin-1-ylethanone |
| Standard InChI | InChI=1S/C17H26N8O/c1-2-25-17-15(20-21-25)16(18-13-19-17)24-10-8-22(9-11-24)12-14(26)23-6-4-3-5-7-23/h13H,2-12H2,1H3 |
| Standard InChI Key | FCDIPVISOHNPDN-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)N4CCCCC4)N=N1 |
| Canonical SMILES | CCN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)N4CCCCC4)N=N1 |
Introduction
Synthesis Methods
The synthesis of such compounds typically involves multi-step reactions. A common approach might include:
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Step 1: Formation of the triazolopyrimidine core through condensation reactions involving appropriate precursors.
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Step 2: Introduction of the piperazine ring, possibly through nucleophilic substitution reactions.
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Step 3: Attachment of the piperidine moiety via an ethanone linker, which could involve acylation reactions.
Biological Activity
While specific data on this compound is scarce, similar heterocyclic compounds often exhibit biological activities such as antimicrobial properties or interactions with enzymes and receptors. The presence of a triazolopyrimidine core and piperazine ring suggests potential for modulating cellular signaling pathways.
Comparison with Similar Compounds
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